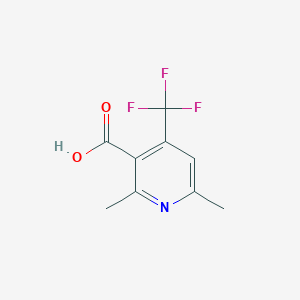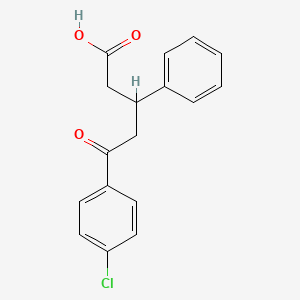
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a trifluoromethyl group at position 4 on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the following steps:
Condensation Reaction: Mixing 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate.
Cyclization Reaction: Adding an alcohol compound to the intermediate and performing a cyclization reaction.
Hydrolysis: Mixing the cyclization product with water and hydrolyzing to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, using suitable catalysts, and ensuring efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethyl-nicotinic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethyl-nicotinic acid: Similar structure but lacks the trifluoromethyl group.
Nicotinic acid: The parent compound without any substituents.
Uniqueness
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, lipophilicity, and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)7(8(14)15)5(2)13-4/h3H,1-2H3,(H,14,15) |
Clave InChI |
XQMCRKOAMCPODT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)




![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)

